molecular formula C20H29N5O3 B12408675 6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine

6,7-Dimethoxy-N-(1-Methylpiperidin-4-Yl)-2-(Morpholin-4-Yl)quinazolin-4-Amine

Cat. No.: B12408675
M. Wt: 387.5 g/mol
InChI Key: MEVMMQQJOXBSAX-UHFFFAOYSA-N
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Description

MS0124 is a potent and selective inhibitor of G9A-like protein (GLP) and G9a histone methyltransferases. These enzymes play a crucial role in the epigenetic regulation of gene expression by catalyzing the methylation of lysine residues on histone proteins. MS0124 has shown significant potential in scientific research due to its high selectivity and potency, with IC50 values of 13±4 nM for GLP and 440±63 nM for G9a .

Preparation Methods

The synthesis of MS0124 involves the reaction of morpholine and 4-quinazolinamine, 2-chloro-6,7-dimethoxy-N-(1-methyl-4-piperidinyl)- . The synthetic route typically includes the following steps:

    Formation of the quinazoline core: This involves the reaction of appropriate starting materials under specific conditions to form the quinazoline scaffold.

    Substitution reactions: Introduction of functional groups such as methoxy and piperidinyl groups through substitution reactions.

    Purification: The final compound is purified using techniques like recrystallization or chromatography to achieve high purity.

Industrial production methods for MS0124 would involve scaling up these synthetic routes while ensuring consistency, purity, and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques.

Chemical Reactions Analysis

MS0124 undergoes various chemical reactions, including:

    Oxidation: MS0124 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on MS0124.

    Substitution: MS0124 can undergo substitution reactions where specific functional groups are replaced with others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MS0124 has a wide range of scientific research applications, including:

    Epigenetics: MS0124 is used to study the role of histone methylation in gene expression and epigenetic regulation.

    Cancer Research: Due to its ability to inhibit G9A and GLP, MS0124 is used in cancer research to explore its potential as a therapeutic agent.

    Neuroscience: MS0124 is used to investigate the role of histone methylation in neural development and function.

    Drug Discovery: MS0124 serves as a lead compound in the development of new drugs targeting histone methyltransferases.

Mechanism of Action

MS0124 exerts its effects by selectively inhibiting the enzymatic activity of G9A and GLP histone methyltransferases. These enzymes are responsible for the methylation of lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting these enzymes, MS0124 prevents the methylation of histones, leading to changes in chromatin structure and gene expression .

Comparison with Similar Compounds

MS0124 is unique due to its high selectivity and potency for G9A and GLP histone methyltransferases. Similar compounds include:

Compared to these compounds, MS0124 offers a unique balance of selectivity and potency, making it a valuable tool in epigenetic research.

Properties

Molecular Formula

C20H29N5O3

Molecular Weight

387.5 g/mol

IUPAC Name

6,7-dimethoxy-N-(1-methylpiperidin-4-yl)-2-morpholin-4-ylquinazolin-4-amine

InChI

InChI=1S/C20H29N5O3/c1-24-6-4-14(5-7-24)21-19-15-12-17(26-2)18(27-3)13-16(15)22-20(23-19)25-8-10-28-11-9-25/h12-14H,4-11H2,1-3H3,(H,21,22,23)

InChI Key

MEVMMQQJOXBSAX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)N4CCOCC4

Origin of Product

United States

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